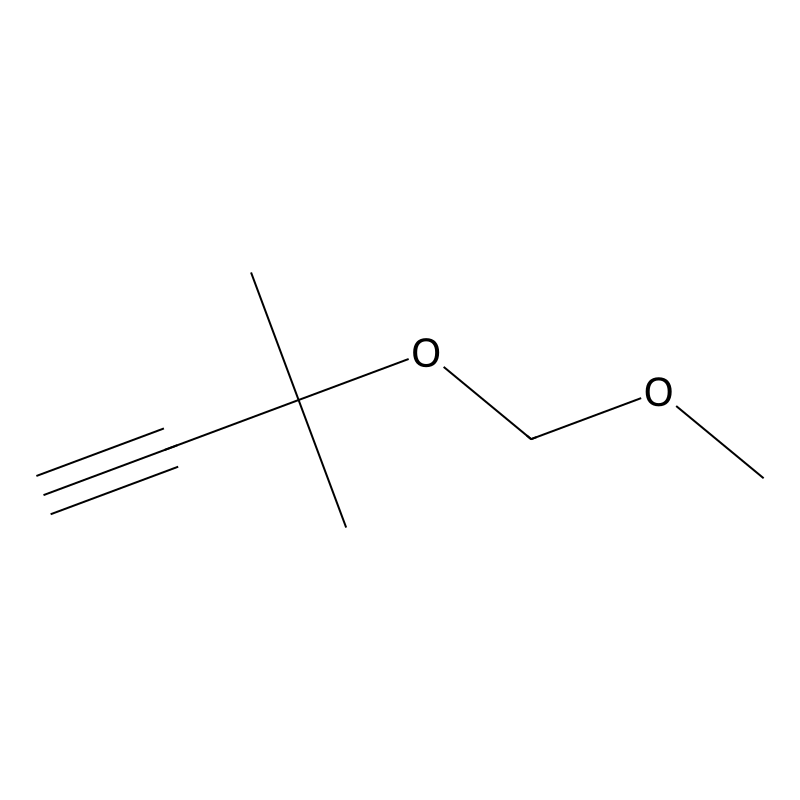

3-Methoxymethoxy-3-methyl-but-1-yne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methoxymethoxy-3-methyl-but-1-yne is an organic compound characterized by its unique structure, which includes a methoxy group and a terminal alkyne. Its molecular formula is , and it possesses a molecular weight of approximately 128.17 g/mol. The compound features both methoxy and butyne functionalities, making it an interesting subject of study in organic chemistry due to its potential reactivity and applications in various chemical processes .

Organic synthesis

The presence of the alkyne functional group (C≡C) suggests potential use as a building block in organic synthesis. Alkynes are versatile intermediates that can undergo various reactions to form complex molecules.

Material science

The combination of the alkyne functionality and the methoxymethoxy (MOM) protecting group offers interesting possibilities for material science applications. The alkyne can participate in cross-linking reactions, while the MOM group can be used to control the reactivity of the molecule during synthesis and then selectively removed to reveal the underlying hydroxyl group.

Medicinal chemistry

While there is no documented use of 3-Methoxymethoxy-3-methyl-but-1-yne in medicinal chemistry, the presence of the alkyne functionality may be of interest for researchers exploring novel drug scaffolds. The alkyne can participate in various reactions to introduce functional groups that could be crucial for biological activity.

- Hydrosilylation: This reaction can occur with silanes, leading to the formation of siloxanes.

- Nucleophilic Substitution: The methoxy group can act as a leaving group, allowing for substitution reactions with nucleophiles.

- Addition Reactions: The terminal alkyne can undergo electrophilic addition reactions, which are characteristic of unsaturated compounds.

These reactions highlight the compound's potential utility as an intermediate in organic synthesis .

The synthesis of 3-Methoxymethoxy-3-methyl-but-1-yne can be achieved through several methods, including:

- Alkyne Formation: Starting from a suitable precursor such as 3-methylbutanol, the alkyne can be formed through dehydrohalogenation or elimination reactions.

- Methoxylation: The introduction of the methoxy groups can be accomplished via methylation reactions using reagents like methyl iodide in the presence of a base.

- Functional Group Transformations: Existing functional groups may be transformed into methoxy groups through various chemical transformations.

These synthetic routes illustrate the versatility and potential complexity involved in producing this compound .

3-Methoxymethoxy-3-methyl-but-1-yne has potential applications in several fields:

- Organic Synthesis: As an intermediate, it can be used to synthesize more complex molecules or as a reagent in various organic transformations.

- Pharmaceuticals: Its unique structure may lend itself to the development of new pharmaceutical agents or biologically active compounds.

- Material Science: The compound could be explored for use in developing new materials with specific properties due to its unique chemical structure.

The exploration of these applications is ongoing within the scientific community .

Several compounds share structural similarities with 3-Methoxymethoxy-3-methyl-but-1-yne. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methyl-1-butyne | Terminal alkyne; used in hydrosilylation reactions | |

| 3-Methoxybutyne | Contains a methoxy group; used in organic synthesis | |

| 2-Methyl-2-butyne | Different positioning of methyl group; less reactive | |

| 1-Methoxy-1-butyne | Methoxy group at terminal position; different reactivity |

These comparisons highlight the uniqueness of 3-Methoxymethoxy-3-methyl-but-1-yne, particularly due to its dual functional groups (methoxy and alkyne), which may influence its reactivity and applications differently than other similar compounds .